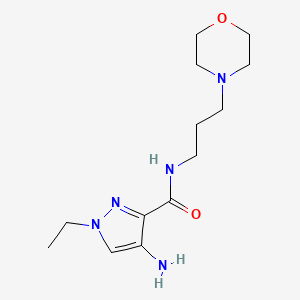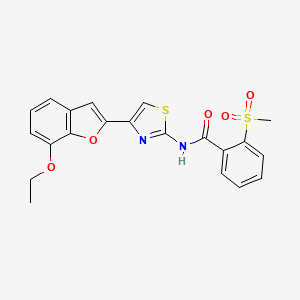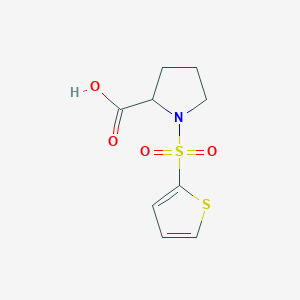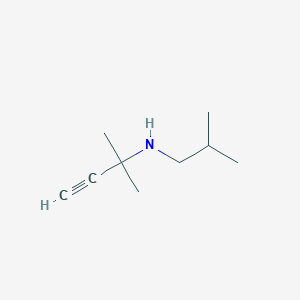
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine” is a chemical compound with the CAS Number: 90949-13-6 . It has a molecular weight of 139.24 and its IUPAC name is N-isobutyl-2-methyl-3-butyn-2-amine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17N/c1-6-9(4,5)10-7-8(2)3/h1,8,10H,7H2,2-5H3 . This indicates that the compound has a carbon backbone with a triple bond and an amine group.Physical And Chemical Properties Analysis
This compound has a melting point of 19-20 degrees Celsius . The exact boiling point and other physical properties are not specified in the search results.Scientific Research Applications
Catalysis and Synthesis
- Enantioselective Synthesis of Propargylic Amines : This compound has been utilized in a CuBr-catalyzed three-component coupling process. This method has facilitated the synthesis of chiral propargylamines with high enantiomeric excess and yields, demonstrating its utility in producing chiral tertiary propargylic amines (Fan & Ma, 2013).
Organometallic Chemistry
Aminopyridinato Complexes in Aryl-Cl Activation and Hydrosilane Polymerization : The compound has been instrumental in the synthesis of aminopyridinato complexes, contributing significantly to advancements in the field of organometallic chemistry. These complexes have shown potential in catalyzing Suzuki cross-coupling reactions and polymerization of MeH2SiSiH2Me (Deeken et al., 2006).
Low-Valent Aminopyridinato Chromium Methyl Complexes : In a study focusing on chromium methyl complexes, the compound played a crucial role. This research contributes to our understanding of the electronic structure of organometallic complexes (Noor et al., 2015).
Medicinal Chemistry
- Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic for veterinary use. Its synthesis highlights the relevance of (2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine in medicinal chemistry (Fleck et al., 2003).
Polymer Science
- Synthesis and Structure of Trialkyltantalum Complexes : Research into trialkyltantalum complexes stabilized by aminopyridinato ligands has been facilitated by this compound, contributing to the development of new materials in polymer science (Noor et al., 2006).
properties
IUPAC Name |
2-methyl-N-(2-methylpropyl)but-3-yn-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6-9(4,5)10-7-8(2)3/h1,8,10H,7H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJJWZTVPRSPZCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(C)(C)C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylbut-3-YN-2-YL)(2-methylpropyl)amine | |
CAS RN |
90949-13-6 |
Source


|
| Record name | (2-methylbut-3-yn-2-yl)(2-methylpropyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

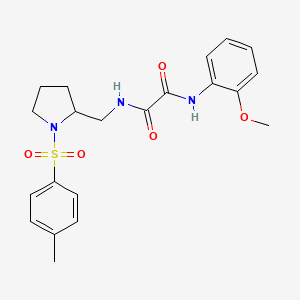
![N-cyclopentyl-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2405189.png)
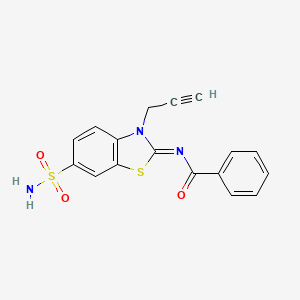

![4-{4-[3-(dimethylamino)propyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2405195.png)


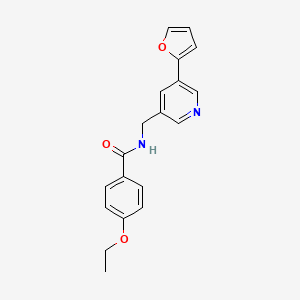
![N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]pyridine-2-carboxamide](/img/structure/B2405200.png)
![N-(4-amino-2-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/structure/B2405201.png)
![(Z)-ethyl 2-(4,6-difluoro-2-((isoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2405203.png)
